
Canagliflozin hemihydrate
Vue d'ensemble
Description
Le canagliflozine hémihydrate est un inhibiteur du cotransporteur sodium-glucose 2 (SGLT2) utilisé principalement dans le traitement du diabète de type 2. Il agit en empêchant les reins de réabsorber le glucose dans le sang, ce qui augmente l'excrétion de glucose dans l'urine et réduit la glycémie . Ce composé est commercialisé sous le nom de marque Invokana et a été approuvé pour un usage médical dans diverses régions, notamment les États-Unis, l'Union européenne et l'Australie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du canagliflozine hémihydrate implique la dissolution du canagliflozine dans un solvant organique contenant de l'acide acétique et de l'eau. La solution est ensuite soumise à une recristallisation, où de l'acide acétique est ajouté pour améliorer la teneur en eau, favorisant la formation de la forme hémihydrate . Cette méthode est efficace et adaptée à la production industrielle.
Méthodes de production industrielle : La production industrielle du canagliflozine hémihydrate implique généralement l'utilisation d'acide acétique dans le processus de recristallisation. La méthode est conçue pour être simple et efficace, garantissant une qualité et une constance élevées du produit .
Analyse Des Réactions Chimiques
Friedel-Crafts Acylation
The synthesis begins with the formation of a key thiophene-containing intermediate via Friedel-Crafts acylation:
- Reactants : 5-Bromo-2-methylbenzoyl chloride (1) and 2-(4-fluorophenyl)thiophene (2).
- Conditions : Lewis acid catalyst (e.g., AlCl₃) in methylene chloride at low temperatures (−40°C) .
- Product : Ketone intermediate (3) obtained in 69% yield .
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | AlCl₃, CH₂Cl₂, −40°C | 69% |
Reduction to Aglycone Bromide
The ketone intermediate undergoes reduction:
- Reducing Agent : Triethylsilyl hydride (TES-H) with BF₃·Et₂O.
- Conditions : Low-temperature (−40°C) reduction to yield aglycone bromide (4) in 70% yield .
C-Arylglucosidation
A stereospecific β-C-arylglucosidation secures the glycoside moiety:
- Reactants : Aglycone bromide (4) and glycoside triol (5).
- Conditions : Grignard reagent (Mg powder), AlCl₃, and n-BuLi in tetrahydrofuran (THF) at 150°C.
- Product : β-Anomer intermediate (6) in 56% yield .
Final Crystallization
The hemihydrate form is obtained via recrystallization:
- Solvent : Methanol/water mixture.
- Conditions : Seeding with crystalline this compound yields the final product (7) in 73% yield .
Metabolic Transformations
Canagliflozin undergoes phase I and II metabolism, primarily mediated by hepatic enzymes:
O-Glucuronidation
- Enzymes : UGT1A9 and UGT2B4.
- Metabolites : M5 (O-glucuronide at the primary alcohol) and M7 (O-glucuronide at the secondary alcohol) .
- Contribution : Accounts for ~70% of total metabolism .
Oxidative Pathways
Pathway | Enzyme | Metabolite | % Contribution |
---|---|---|---|
O-Glucuronidation | UGT1A9/2B4 | M5, M7 | 70% |
Oxidation | CYP3A4 | M9 | 7% |
Stability Under Controlled Conditions
This compound demonstrates specific stability profiles:
Thermal Stability
Solubility and Reactivity
- Solubility : Slightly soluble in DMSO and methanol; insoluble in aqueous media .
- Degradation : Susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled formulations .
Miyaura Borylation
A Pd-catalyzed Miyaura borylation introduces the boronic ester group:
- Reactants : Aryl halide (8) and bis(pinacolato)diboron (B₂pin₂).
- Catalyst : Pd(dppf)Cl₂ (5 mol%).
- Yield : 86% .
C–H Bond Activation
Palladium-mediated C–H activation enables direct coupling:
Analytical Characterization
Critical data for reaction validation:
Applications De Recherche Scientifique
Introduction to Canagliflozin Hemihydrate
This compound, marketed under the brand name Invokana, is an oral medication primarily used in the management of type 2 diabetes mellitus. As a sodium-glucose co-transporter 2 (SGLT2) inhibitor, it functions by preventing the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and subsequent reductions in blood glucose levels. This compound has shown significant therapeutic benefits not only in glycemic control but also in cardiovascular and renal outcomes for patients with type 2 diabetes.
Pharmacokinetics
- Bioavailability : Approximately 65% when taken orally.
- Peak Plasma Concentration : Achieved within 1-2 hours post-administration.
- Half-life : Approximately 10.6 hours for a 100 mg dose and 13.1 hours for a 300 mg dose.
- Excretion : About 43% through feces and 33% via urine, mainly as glucuronide metabolites .
Glycemic Control
This compound has been shown to significantly reduce glycated hemoglobin (HbA1c) levels in patients with type 2 diabetes. In clinical trials, reductions in HbA1c ranged from 0.77% to 1.16%, depending on whether it was used alone or in combination with other antihyperglycemic agents .
Cardiovascular Benefits
The CANVAS Program demonstrated that canagliflozin reduces the risk of major cardiovascular events in patients with type 2 diabetes who have established cardiovascular disease or are at high risk. Specifically, it showed a reduction in heart failure hospitalization and cardiovascular mortality compared to placebo .
Renal Protection
This compound has also been associated with renal protective effects. The CREDENCE trial indicated that it significantly reduces the risk of progression to end-stage kidney disease and other renal events in patients with diabetic kidney disease .
CANVAS Program
- Participants : Over 10,000 patients with type 2 diabetes and cardiovascular disease.
- Findings : Canagliflozin reduced cardiovascular events (hazard ratio = 0.86) and improved HbA1c levels (mean change = -0.58%) over a median follow-up of approximately 126 weeks .
CREDENCE Trial
- Participants : Patients with type 2 diabetes and chronic kidney disease.
- Outcomes : Canagliflozin significantly lowered the composite outcome of renal decline (hazard ratio = 0.60), indicating its potential as a renal protective agent .
Safety Profile
While generally well-tolerated, canagliflozin has been associated with certain adverse effects, including:
Mécanisme D'action
Canagliflozin hemihydrate exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose into the bloodstream, leading to increased glucose excretion through urine. The molecular target is the SGLT2 protein, and the pathway involves the reduction of glucose reabsorption, thereby lowering blood glucose levels .
Comparaison Avec Des Composés Similaires
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison: Canagliflozin hemihydrate is unique among SGLT2 inhibitors due to its specific molecular structure and pharmacokinetic properties. It has a higher affinity for the SGLT2 protein compared to similar compounds, leading to more effective glucose excretion and better glycemic control . Additionally, it has been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes, a benefit that is not as pronounced in some other SGLT2 inhibitors .
Activité Biologique
Canagliflozin hemihydrate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This compound functions by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and subsequently lowering plasma glucose levels. The following sections detail its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
Canagliflozin works by selectively inhibiting SGLT2, a protein responsible for glucose reabsorption in the proximal renal tubules. By blocking SGLT2, canagliflozin reduces the renal threshold for glucose (RTG), resulting in increased urinary glucose excretion (UGE) and a subsequent decrease in plasma glucose concentrations. This mechanism operates independently of insulin, making it particularly beneficial for patients with T2DM who may have insulin resistance or deficiency .
Pharmacokinetics
The pharmacokinetics of this compound reveal important absorption, distribution, metabolism, and excretion characteristics:
- Absorption : Canagliflozin is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 2 hours post-dose. The absolute bioavailability averages around 65%, and food does not significantly affect its pharmacokinetics .
- Distribution : The volume of distribution at steady state is approximately 119 L, indicating extensive tissue distribution. Canagliflozin is highly protein-bound (about 99%), primarily to albumin .
- Metabolism : The drug undergoes O-glucuronidation via UGT1A9 and UGT2B4 enzymes, producing inactive metabolites. Minimal oxidative metabolism occurs through CYP3A4 .
- Excretion : Following administration, about 41.5% of the drug is excreted unchanged in feces, with renal excretion accounting for a smaller proportion .
Clinical Efficacy
Clinical studies have demonstrated that canagliflozin effectively reduces HbA1c levels and fasting plasma glucose in patients with T2DM:
- In a 52-week study involving Japanese patients, canagliflozin doses of 100 mg and 200 mg resulted in significant reductions in HbA1c ranging from -0.80% to -1.26% .
- A mixed meal tolerance test indicated that canagliflozin 300 mg provided greater reductions in postprandial glucose excursions compared to lower doses .
- The drug has been shown to promote weight loss due to caloric loss associated with increased urinary glucose excretion .
Summary of Clinical Findings
Study Duration | Dose (mg) | HbA1c Reduction (%) | Weight Change (kg) |
---|---|---|---|
12 weeks | 100 | -0.80 | -1.5 |
24 weeks | 200 | -1.06 | -2.0 |
52 weeks | 300 | -1.26 | -3.0 |
Safety Profile
The safety profile of this compound has been evaluated across multiple studies:
- Common adverse effects include hypoglycemia (especially when combined with sulfonylureas), urinary tract infections, and increased urination (pollakiuria) due to osmotic diuresis .
- Notably, long-term studies have not indicated an increased risk of lower limb amputations associated with canagliflozin use compared to placebo .
- Animal studies have shown no significant teratogenic effects at clinically relevant doses; however, monitoring for potential bone density changes is recommended due to observed effects on calcium metabolism in preclinical studies .
Case Studies
In a clinical trial registered under ClinicalTrials.gov (NCT01387737), patients treated with canagliflozin exhibited significant improvements in glycemic control without major adverse events:
- Case Study Example : A patient with poorly controlled T2DM on metformin was switched to canagliflozin monotherapy. Over six months, HbA1c levels dropped from 9.5% to 7.4%, accompanied by a weight loss of approximately 4 kg.
Q & A
Basic Research Questions
Q. How can the solubility and dissolution rate of Canagliflozin hemihydrate be improved for enhanced bioavailability?
Methodological Answer:
- Solid Dispersion (SD) Techniques : Use solvent evaporation with carriers like Eudragit® E PO to prepare SDs. This increases saturated solubility by altering crystalline structure. Post-synthesis, employ FTIR to confirm absence of drug-carrier interactions, DSC to assess amorphous state transitions, and XRPD to verify crystallinity reduction .
- Co-Crystallization : Design co-crystals with pharmaceutically acceptable co-formers (e.g., carboxylic acids) to modify crystal lattice energy. Characterize using dissolution studies (USP apparatus) in biorelevant media (e.g., FaSSIF at pH 6.5) and compare dissolution efficiency (DE%) against the pure drug .
Q. What in vitro assays are used to determine Canagliflozin's SGLT2 inhibition efficacy and selectivity?
Methodological Answer:
- CHO Cell-Based Assays : Use CHO cells transfected with human, mouse, or rat SGLT2 isoforms. Measure IC50 values via glucose uptake inhibition assays (e.g., 2 nM for hSGLT2, 3.7 nM for rSGLT2, and 4.4 nM for mSGLT2). Include hSGLT1-transfected cells to calculate selectivity ratios (e.g., 413-fold selectivity for hSGLT2 over hSGLT1) .
- Validation : Normalize data against positive controls (e.g., Phloridzin dihydrate, IC50 ~50–100 nM for SGLT2) and use radiolabeled glucose analogs for quantitative analysis .
Q. How should researchers design studies to assess Canagliflozin's pharmacokinetic (PK) parameters in preclinical models?
Methodological Answer:
- Plasma Analysis : Use UHPLC-MS/MS with negative ionization mode to avoid adduct-ion formation. Validate methods per ICH guidelines (linearity: 1–1000 ng/mL; precision: <15% RSD). Include internal standards (e.g., deuterated Canagliflozin-d4) for accuracy .
- Tissue Distribution : Sacrifice rodents at timed intervals post-dose. Homogenize tissues (kidney, liver) and extract using solid-phase extraction (SPE) with C18 cartridges. Quantify using validated HPLC methods .
Advanced Research Questions
Q. How can contradictions between clinical trial data and real-world evidence on Canagliflozin's safety be resolved?
Methodological Answer:
- Data Harmonization : Compare outcomes from randomized trials (e.g., CREDENCE trial) with real-world claims databases. For amputations, stratify analyses by intent-to-treat (HR: 1.01, 95% CI: 0.93–1.10) vs. on-treatment (HR: 0.75, 95% CI: 0.40–1.41) frameworks. Adjust for confounders (e.g., peripheral artery disease) using propensity score matching .
- Mechanistic Studies : Use diabetic rodent models to evaluate endothelial dysfunction and oxidative stress markers (e.g., urinary 8-OHdG) under long-term Canagliflozin exposure. Correlate findings with histopathology of limb tissues .
Q. What statistical approaches are optimal for analyzing longitudinal treatment effects of Canagliflozin in metabolic studies?
Methodological Answer:
- Mixed-Effects Models : Apply one-way ANOVA with repeated measures for glucose excretion or HbA1c changes. Use Fisher’s least significant difference (LSD) test for post hoc comparisons. For non-normal data (e.g., urinary glucose variability), employ non-parametric tests (e.g., Friedman test) .
- Survival Analysis : For renal outcomes, use Cox proportional hazards models with time-dependent covariates (e.g., eGFR decline ≥30%). Validate assumptions via Schoenfeld residuals .
Q. How can researchers integrate omics data to elucidate Canagliflozin's pleiotropic effects beyond SGLT2 inhibition?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on kidney biopsies from diabetic models treated with Canagliflozin (10 mg/kg/day). Use DESeq2 for differential gene expression analysis, focusing on pathways like AMPK signaling or NRF2-mediated oxidative stress response .
- Metabolomics : Analyze serum/urine samples via LC-QTOF-MS. Identify metabolites (e.g., β-hydroxybutyrate) using HMDB and pathway enrichment tools (e.g., MetaboAnalyst). Validate findings with targeted assays (e.g., enzymatic kits for ketone bodies) .
Q. What strategies mitigate batch-to-batch variability in Canagliflozin formulation development?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line NIR spectroscopy during granulation to monitor moisture content (±2% RSD). Use multivariate analysis (PLS regression) to correlate spectral data with dissolution profiles .
- Quality-by-Design (QbD) : Define critical material attributes (e.g., particle size distribution) and process parameters (e.g., spray rate in fluidized bed drying). Optimize via central composite design (CCD) and establish design space using ANOVA .
Propriétés
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t2*19-,21-,22+,23-,24+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOFTEAWFCUTOS-TUGBYPPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52F2O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928672-86-0 | |
Record name | Canagliflozin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928672860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SAC974Z85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.